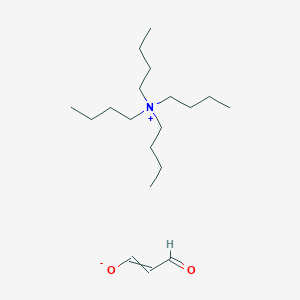

3-oxoprop-1-en-1-olate;tetrabutylazanium

Description

Contextualization within Enolate Chemistry

Enolates are highly reactive organic anions that serve as powerful nucleophiles in a vast array of chemical transformations, most notably in the formation of carbon-carbon bonds. wikipedia.org They are generated by the deprotonation of a carbonyl compound at the alpha-carbon (the carbon atom adjacent to the carbonyl group). libretexts.orgmasterorganicchemistry.com The resulting anion is stabilized by resonance, which delocalizes the negative charge between the alpha-carbon and the oxygen atom. masterorganicchemistry.com This delocalization is key to their stability and reactivity. masterorganicchemistry.com

The 3-oxoprop-1-en-1-olate anion is the enolate of malondialdehyde. Its structure, featuring a conjugated system of pi electrons across the oxygen and carbon atoms, makes it a classic example of a resonance-stabilized enolate. The reactivity of enolates is influenced by several factors, including the nature of the counterion, the solvent, and the electrophile. nih.gov The presence of the tetrabutylammonium (B224687) cation in this specific compound affects its solubility and reactivity profile in different media.

Significance of Quaternary Ammonium (B1175870) Counterions in Organic and Materials Science

Quaternary ammonium cations, often referred to as "quats," are polyatomic ions with the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org Unlike other ammonium ions, they are permanently charged, regardless of the pH. The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, is a prominent member of this class. wikipedia.org

In organic science, the tetrabutylammonium ion is prized for several key functions:

Phase-Transfer Catalysis: One of its most significant roles is as a phase-transfer catalyst (PTC). guidechem.comchemicalbook.comnih.gov Because tetrabutylammonium salts can be soluble in both aqueous and organic solvents, they can transport anionic reactants from an aqueous phase into an organic phase where the reaction can occur, thereby accelerating reaction rates between reagents in immiscible solvent systems. chemicalbook.comnih.govchemicalbook.com

Enhanced Solubility and Reactivity: The large, lipophilic nature of the four butyl groups allows for the preparation of salts of inorganic anions that are soluble in organic solvents. wikipedia.org This property increases the reactivity of the anion by minimizing ion-pairing and creating a "naked" anion. chemicalbook.com

Ionic Liquids: Tetrabutylammonium salts can act as or be components of ionic liquids—salts that are liquid at low temperatures—which are used as environmentally benign solvents and catalysts in various organic transformations. chemicalbook.comstarskychemical.com

In materials science, the large size of the tetrabutylammonium cation is exploited in the engineering of advanced materials. For instance, it is used in the formation of perovskite solar cells, where its incorporation can improve the hydrophobicity and moisture stability of the perovskite films. rsc.org Its size influences the crystal structure, often leading to the formation of 2D or mixed 2D/3D perovskite layers, which can enhance material performance and longevity. rsc.org Tetraalkylammonium cations are also utilized for their amphiphilic properties in the templating and crystallization of zeolites and other porous materials. rsc.org

Nomenclature and Structural Basis of the Compound

A precise understanding of a chemical compound requires familiarity with its systematic nomenclature and a clear representation of its molecular structure.

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is (E)-3-oxoprop-1-en-1-olate;tetrabutylazanium . nih.gov In addition to its systematic name, the compound is known by several synonyms, which are often used in commercial and research contexts.

| Synonym |

|---|

| Malondialdehyde tetrabutylammonium salt |

| Tetrabutylammonium (E)-3-oxoprop-1-en-1-olate |

| Malonaldehyde tetrabutylammonium salt |

| Tetrabutylammonium malondialdehyde enolate |

Data sourced from PubChem. nih.gov

The compound is an ion pair, meaning it is composed of a negatively charged anion and a positively charged cation held together by electrostatic forces.

3-Oxoprop-1-en-1-olate Anion: This anion is the conjugate base of malondialdehyde. It features a three-carbon backbone. The negative charge is delocalized across the oxygen atom and the first and third carbon atoms, as depicted in its resonance structures. The "(E)" designation in the IUPAC name refers to the stereochemistry around the carbon-carbon double bond, indicating that the higher priority groups on each carbon are on opposite sides.

Tetrabutylazanium (Tetrabutylammonium) Cation: This cation consists of a central nitrogen atom bonded to four butyl (-C₄H₉) groups. nih.gov The nitrogen atom bears a permanent positive charge. The four butyl chains are arranged around the nitrogen in a conformation that is often described as cross-like or tetrahedral, providing a bulky, nonpolar shield for the positive charge. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₉NO₂ |

| Molecular Weight | 313.5 g/mol |

| CAS Number | 100683-54-3 |

Data sourced from PubChem. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-oxoprop-1-en-1-olate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXLQCGVBUWBHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Strategies for the Generation of the 3-Oxoprop-1-en-1-olate Anion

The 3-oxoprop-1-en-1-olate anion is the conjugate base of malondialdehyde (MDA). Due to the acidity of the α-hydrogen atoms located on the carbon between the two carbonyl groups, deprotonation can be readily achieved to form a resonance-stabilized enolate. masterorganicchemistry.comyoutube.com The generation of this anion is a fundamental acid-base reaction. jove.com

The choice of base is critical for achieving a high concentration of the enolate. For complete conversion of the carbonyl compound to its enolate form, a very strong base with a pKa significantly higher than that of the α-hydrogen is necessary. libretexts.org These reactions are typically conducted in non-hydroxylic solvents like tetrahydrofuran (B95107) (THF) to prevent competing reactions. libretexts.org

Several strong bases are suitable for this purpose. libretexts.org

| Base | Abbreviation | pKa (Conjugate Acid) | Solvent |

| Lithium diisopropylamide | LDA | ~36 | THF |

| Sodium hydride | NaH | >45 | THF |

| Sodium amide | NaNH₂ | ~34 | Ether |

Weaker bases, such as alkoxides, can also be used, particularly because the resulting enolate is stabilized by two carbonyl groups; however, the equilibrium may not completely favor the product. masterorganicchemistry.comlibretexts.org The enolate, once formed, exists as a resonance hybrid with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.comnumberanalytics.com

Synthesis of the Tetrabutylazanium Salt from Precursors

The tetrabutylazanium, or tetrabutylammonium (B224687) ([NBu₄]⁺), cation is a large, lipophilic quaternary ammonium (B1175870) ion. wikipedia.org Its salts are synthesized through several established methods.

While acid-catalyzed condensation is not a direct method for synthesizing the tetrabutylazanium cation, it is a crucial process for forming the anion's precursor, malondialdehyde (MDA), or its derivatives. mdpi.com For instance, the acid-catalyzed hydrolysis of malondialdehyde bis(dimethyl acetal) yields MDA. researchgate.net Furthermore, acid catalysis is employed in reactions where MDA is condensed with other molecules, such as thiobarbituric acid (TBA), to form measurable adducts. researchgate.net The stability of MDA in aqueous solutions is pH-dependent; it preferentially exists in its enol form, which is more soluble than the dicarbonyl form favored at low pH. researchgate.net

Ion exchange chromatography is a powerful and common technique for preparing specific tetrabutylammonium salts when a different salt is already available. globethesis.com This method involves passing a solution of a pre-formed tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), through an ion-exchange resin that has been charged with the desired anion. researchgate.net

For example, tetrabutylammonium hydroxide (B78521) can be prepared by using a strong basic anion exchange resin (in the OH⁻ form) with an aqueous solution of tetrabutylammonium bromide. globethesis.comresearchgate.net The bromide ions from the salt are exchanged for hydroxide ions on the resin. This technique has been shown to be efficient, with studies indicating an exchange degree greater than 86% under optimized column exchange conditions. globethesis.com The process is considered environmentally friendly as the resin can be regenerated and reused. globethesis.com Kishi and co-workers developed a protocol using a 50WX8 ion-exchange resin to effectively sequester cationic byproducts like tetrabutylammonium from reaction mixtures. orgsyn.orgorgsyn.org

| Method | Resin Type | Starting Salt | Product | Efficiency |

| Batch Exchange | Gel-type strong basic anion resin | TBAB | TBAOH | Lower concentration |

| Column Exchange | Gel-type strong basic anion resin | TBAB | TBAOH | >86% exchange |

Once tetrabutylammonium hydroxide is formed, it can be neutralized with the desired acid (in this case, the enol form of malondialdehyde) to produce the target salt, 3-oxoprop-1-en-1-olate;tetrabutylazanium, and water.

The most fundamental method for preparing tetrabutylammonium salts is the quaternization of an amine. Specifically, tetrabutylammonium bromide is synthesized by reacting tributylamine (B1682462) with n-butyl bromide. google.com

(C₄H₉)₃N + C₄H₉Br → [N(C₄H₉)₄]⁺Br⁻

This reaction is typically performed by heating the reactants in a suitable solvent, such as acetonitrile, under an inert atmosphere for 12 to 24 hours to achieve high yields (75-95%). google.com The resulting tetrabutylammonium bromide can then serve as a precursor for other tetrabutylammonium salts via salt metathesis or ion exchange reactions. wikipedia.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry seeks to improve efficiency, safety, and yield. For the synthesis of tetrabutylammonium salts, advanced strategies include the use of continuous microchannel reactors. A patented process describes the synthesis of tributylamine from dibutylamine (B89481) and n-butyraldehyde using a photocatalytic continuous microchannel reactor, followed by a second microreactor reaction with n-bromobutane to yield TBAB. google.com This method offers high efficiency and improved safety over traditional batch processes.

Process optimization for ion exchange methods involves studying variables such as temperature, concentration of the starting solution, and the physical dimensions of the exchange column (height-to-diameter ratio) to maximize the degree of exchange and the concentration of the final product. globethesis.com

Integration of Green Chemistry Principles in Synthetic Pathways

Green chemistry principles can be integrated into the synthesis of 3-oxoprop-1-en-1-olate;tetrabutylazanium.

Atom Economy : The quaternization reaction of tributylamine with n-butyl bromide has 100% atom economy, as all atoms from the reactants are incorporated into the product.

Use of Catalysis : A Chinese patent describes a process using a modified titanium dioxide photocatalyst for the synthesis of the tributylamine precursor, which is a catalytic and environmentally benign approach. google.com

Renewable Resources & Waste Reduction : Ion exchange methods are considered green because the resins can be regenerated and reused multiple times, significantly reducing waste. globethesis.comresearchgate.net This avoids the use of stoichiometric reagents like silver salts, which were used in older metathesis methods and are expensive and generate hazardous waste. google.com

Safer Solvents and Conditions : The use of continuous microchannel reactors can improve safety by minimizing the volume of reactants under reaction conditions at any given time. google.com

By applying these principles, the synthesis can be made more sustainable and environmentally friendly.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental to determining the precise structure of chemical compounds. However, for 3-oxoprop-1-en-1-olate;tetrabutylazanium, specific experimental data is conspicuously absent from the public domain, preventing a detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-oxoprop-1-en-1-olate;tetrabutylazanium, the expected NMR spectra would provide key information about the connectivity and environment of each atom.

Proton (¹H) NMR Techniques for Structural Elucidation

A hypothetical ¹H NMR spectrum of the tetrabutylammonium (B224687) cation would show characteristic signals for the butyl chains. Typically, this would include a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (B1212753) (CH₂) groups. The protons of the 3-oxoprop-1-en-1-olate anion would be expected to show signals in the vinylic and aldehydic regions of the spectrum. The coupling patterns between these protons would be crucial for confirming the connectivity within the enolate structure. However, no experimentally obtained ¹H NMR spectra for the complete salt have been found in the searched scientific literature.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

Similarly, a ¹³C NMR spectrum would be invaluable. The tetrabutylammonium cation would display four distinct signals corresponding to the four non-equivalent carbon atoms of the butyl chains. For the 3-oxoprop-1-en-1-olate anion, three signals would be anticipated: one for the carbonyl carbon of the aldehyde group, and two for the carbons of the C=C double bond. The chemical shifts of these carbons would confirm the presence of the respective functional groups. Regrettably, no published ¹³C NMR data for this specific compound could be located.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure of molecules. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range ¹H-¹³C correlations, helping to piece together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different parts of the molecule, including potential interactions between the cation and anion. The scientific literature lacks any reports of such 2D NMR studies having been performed on 3-oxoprop-1-en-1-olate;tetrabutylazanium.

Dynamic NMR for Tautomeric Equilibria and Aggregation State Studies

The 3-oxoprop-1-en-1-olate anion is the enolate form of malondialdehyde and can exist in equilibrium with its keto tautomer. Dynamic NMR (DNMR) spectroscopy would be the ideal technique to study the kinetics and thermodynamics of this tautomeric equilibrium in solution. Furthermore, DNMR could provide information on the aggregation state of the salt in different solvents. A search for such studies on 3-oxoprop-1-en-1-olate;tetrabutylazanium did not yield any results.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For 3-oxoprop-1-en-1-olate;tetrabutylazanium, the IR and Raman spectra would be expected to show characteristic bands for the C-H bonds of the tetrabutylammonium cation. For the anion, key vibrational bands would include the C=O stretch of the aldehyde, the C=C stretch of the enolate backbone, and the C-O stretch of the olate group. A comparison of IR and Raman spectra would provide complementary information due to their different selection rules. Despite the utility of these techniques, no published IR or Raman spectra with detailed band assignments for this compound could be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The 3-oxoprop-1-en-1-olate anion possesses a conjugated π-electron system, making it an ideal candidate for analysis by UV-Vis spectroscopy. The delocalization of electrons across the O=C-C=C-O⁻ framework gives rise to characteristic electronic transitions, primarily the π → π* transition. This transition involves the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital.

For conjugated enones and enolates, the π → π* transition is typically strong and occurs in the UV region. hnue.edu.vnlibretexts.org The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent polarity and the extent of conjugation. uomustansiriyah.edu.iqlumenlearning.com Increasing conjugation generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. libretexts.orglibretexts.org Simple, acyclic enones typically exhibit a strong π → π* absorption between 220 and 250 nm. hnue.edu.vn Given the delocalized negative charge in the enolate, a λmax in the range of 250-300 nm would be anticipated for the 3-oxoprop-1-en-1-olate anion in a non-polar solvent. A weaker, lower-energy n → π* transition, involving the non-bonding electrons on the oxygen atoms, may also be observable at longer wavelengths (typically >300 nm), though it is often much less intense. hnue.edu.vnmasterorganicchemistry.com

| Transition | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | 250 - 300 | High (10,000 - 25,000 L·mol⁻¹·cm⁻¹) | HOMO (π) to LUMO (π) |

| n → π | > 300 | Low (50 - 100 L·mol⁻¹·cm⁻¹) | n (lone pair) to LUMO (π) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of the title compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For 3-oxoprop-1-en-1-olate;tetrabutylazanium, HRMS would be used to confirm the exact masses of both the cation and the anion. This precision is crucial to distinguish the compound from other species with the same nominal mass.

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 3-oxoprop-1-en-1-olate | [C₃H₃O₂]⁻ | 71.01385 |

| Tetrabutylammonium | [C₁₆H₃₆N]⁺ | 242.28423 |

Tandem Mass Spectrometry (MS/MS) for Anion Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of selected ions, providing detailed structural information. youtube.com In an MS/MS experiment, the parent ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.

For the 3-oxoprop-1-en-1-olate anion (m/z 71.01), fragmentation is expected to occur through the loss of small, stable neutral molecules. Plausible fragmentation pathways include the loss of carbon monoxide (CO) or ketene (B1206846) (H₂C=C=O). For small carboxylate anions, the loss of CO₂ is a common fragmentation pathway, although in this enolate structure, other cleavages might be favored. researchgate.netlibretexts.org

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺, m/z 242.28) exhibits a well-characterized fragmentation pattern. The primary fragmentation pathway involves the loss of a neutral butene molecule (C₄H₈) via a Hofmann elimination-type process, leading to the formation of a tributylamine (B1682462) fragment ion. Subsequent losses of butene can also occur.

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 71.01 ([C₃H₃O₂]⁻) | 43.02 | CO (27.99 Da) | [C₂H₃O]⁻ |

| 71.01 ([C₃H₃O₂]⁻) | 29.01 | C₂H₂O (42.01 Da) | [CHO]⁻ |

| 242.28 ([C₁₆H₃₆N]⁺) | 186.22 | C₄H₈ (56.06 Da) | [HN(C₄H₉)₃]⁺ |

| 242.28 ([C₁₆H₃₆N]⁺) | 142.16 | C₄H₉• (57.07 Da) + C₃H₇• (43.05 Da) | [HN(C₄H₉)(C₃H₇)]⁺ |

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-Crystal X-ray Crystallography for Molecular and Supramolecular Architecture

The 3-oxoprop-1-en-1-olate anion is expected to be largely planar due to the sp² hybridization of its carbon and oxygen atoms and the delocalized π-system. Bond length analysis would likely show intermediate values for the C-C and C-O bonds, reflecting the resonance delocalization of the negative charge across the O-C-C-C-O backbone. The tetrabutylammonium cation, with its central quaternary nitrogen atom, has a tetrahedral geometry. The four butyl chains are flexible and can adopt various conformations to optimize packing in the crystal lattice. researchgate.net

Investigation of Cation-Anion Spatial Relationships and Packing

In the solid state, the spatial arrangement of the bulky, non-polar tetrabutylammonium cations and the smaller, planar enolate anions is governed by a balance of electrostatic interactions and van der Waals forces. The crystal structures of numerous tetrabutylammonium salts have been reported, revealing common packing motifs. researchgate.netmdpi.comresearchgate.net

Elemental and Compositional Analysis Methodologies

The determination of the elemental composition of 3-oxoprop-1-en-1-olate;tetrabutylazanium is a fundamental step in its characterization, confirming its empirical and molecular formula. A primary and highly accurate method for this is combustion analysis. velp.com This technique is a cornerstone in the analysis of organic compounds, providing quantitative data on the mass percentages of carbon, hydrogen, and nitrogen. velp.com

In a typical procedure, a precisely weighed sample of the compound is combusted in a high-temperature furnace with an excess of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These combustion products are passed through a series of detectors that measure their quantities. From this data, the percentage of each element in the original sample can be calculated.

For organic salts like 3-oxoprop-1-en-1-olate;tetrabutylazanium, which also contains oxygen, the oxygen content is typically determined by pyrolysis in the absence of oxygen, followed by the conversion of oxygen to carbon monoxide (CO) and its subsequent measurement. Alternatively, it can often be calculated by subtracting the percentages of the other elements from 100%. colorado.edu

Beyond combustion analysis, other instrumental techniques can provide further compositional detail. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful for detecting trace metallic impurities. velp.com X-ray Fluorescence (XRF) is another non-destructive technique that can be used for elemental analysis of solid samples. eolss.net

The data obtained from these analyses are crucial for verifying the purity of the synthesized compound against its theoretical elemental composition.

Table 1: Representative Data from Elemental Analysis This table illustrates the type of data obtained from elemental analysis and compares it with theoretical values for C₁₉H₃₉NO₂. The experimental values are hypothetical examples for illustrative purposes.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 72.79% | 72.75% |

| Hydrogen (H) | 12.54% | 12.60% |

| Nitrogen (N) | 4.47% | 4.45% |

Thermogravimetric Analysis (TGA) for Assessing Thermal Behavior and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org This methodology is instrumental in determining the thermal stability of compounds like 3-oxoprop-1-en-1-olate;tetrabutylazanium. The analysis provides information about decomposition patterns and the presence of volatile components.

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. A small amount of the sample is placed in the pan and heated according to a controlled temperature program. ajer.org Key methodological parameters that are controlled during the experiment include:

Heating Rate: A constant heating rate, typically in the range of 5 to 20 °C/min, is applied. mdpi.com The choice of heating rate can influence the observed decomposition temperatures. rsc.org

Atmosphere: The analysis is conducted under a controlled atmosphere, which is typically an inert gas like nitrogen or argon to prevent oxidative decomposition. researchgate.netmdpi.com For studying oxidative stability, the experiment can be run in an atmosphere of air or oxygen.

Temperature Range: The sample is heated over a wide temperature range to capture all relevant thermal events. researchgate.net

Sample Mass: A small, precisely known sample mass is used, generally in the range of 5 to 15 mg. mdpi.com

The output of a TGA experiment is a thermogram, which is a plot of mass versus temperature. From this curve, several key parameters can be determined, including the onset temperature of decomposition, which indicates the temperature at which significant mass loss begins. The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, can also be plotted to show the rate of mass loss and help identify distinct decomposition steps. mdpi.com

For ionic liquids and organic salts like tetrabutylammonium-based compounds, TGA is crucial for establishing their thermal operating limits. mdpi.comacs.org The structure of the cation and anion significantly influences the thermal stability of the compound. mdpi.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 3-oxoprop-1-en-1-olate;tetrabutylazanium |

| Carbon dioxide |

| Water |

| Nitrogen |

| Carbon monoxide |

| Tetrabutylammonium bromide |

| Tetrabutylammonium hexafluorophosphate |

| Tetrabutylammonium bromotrichloroferrate(III) |

| Tetrabutylammonium tribromochloroferrate(III) |

| Tetrabutylammonium tetrabromoferrate(III) |

Mechanistic Investigations and Reactivity Studies

Fundamental Reactivity of the 3-Oxoprop-1-en-1-olate Anion

Nature of Nucleophilicity: Oxygen vs. Carbon Attack

The 3-oxoprop-1-en-1-olate anion is an ambident nucleophile, meaning it possesses two or more reactive sites and can attack an electrophile from different atoms. numberanalytics.com The negative charge is delocalized across both oxygen atoms and the central carbon atom (C2) through resonance. This delocalization results in two primary nucleophilic centers: the oxygen atoms and the central carbon atom.

The competition between O-attack and C-attack is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. The principles of Hard and Soft Acids and Bases (HSAB) theory are often used to predict the outcome.

Carbon Attack (C-alkylation): The central carbon atom is considered a "soft" nucleophilic center. It will preferentially react with "soft" electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This pathway is often thermodynamically favored because the formation of a C-C bond and the retention of a C=O bond in the product is typically more stable than the alternative. pharmaxchange.info

Oxygen Attack (O-alkylation): The oxygen atoms are "hard" nucleophilic centers due to their higher electronegativity and charge density. They tend to react with "hard" electrophiles like silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) or alkyl triflates. reddit.com

The tetrabutylammonium (B224687) cation is large, non-coordinating, and "soft," which results in a "naked" or highly reactive enolate anion in solution. This lack of strong ion-pairing with the oxygen atoms can increase the propensity for O-alkylation compared to enolates with small, hard cations like Li⁺, which coordinate tightly to the oxygen. ic.ac.uk Polar aprotic solvents like DMF or DMSO also favor O-alkylation by solvating the cation effectively, leaving the oxygen atoms of the enolate more exposed. numberanalytics.com Conversely, protic solvents would solvate the oxygen atoms through hydrogen bonding, hindering their nucleophilicity and favoring C-alkylation. ic.ac.uk

Keto-Enol Tautomerism and its Influence on Reactivity

The reactivity of the 3-oxoprop-1-en-1-olate anion is intrinsically linked to the keto-enol tautomerism of its parent compound, malondialdehyde. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. wikipedia.org Malondialdehyde exists in equilibrium between its diketo form and a more stable enol form (3-hydroxypropenal).

For 1,3-dicarbonyl compounds like malondialdehyde, the enol form is significantly populated at equilibrium. This enhanced stability is due to the formation of a conjugated π-system and a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.

The 3-oxoprop-1-en-1-olate anion is the conjugate base of this stable enol. The high acidity of the α-protons in malondialdehyde (pKa ≈ 13 for similar 1,3-dicarbonyls) means the enolate is readily formed. pressbooks.pub The extensive resonance stabilization of the anion makes it a relatively weak base but an excellent soft nucleophile. This characteristic is crucial for its effectiveness in various carbon-carbon bond-forming reactions, as it is nucleophilic enough to react with a wide range of electrophiles but not so basic as to cause unwanted side reactions like proton abstraction from less acidic sites. The stability of this enolate ensures that it can be generated in high concentration and participate cleanly in subsequent reactions. masterorganicchemistry.com

Role in Carbon-Carbon Bond Forming Reactions

The stabilized nature of the 3-oxoprop-1-en-1-olate anion makes it a cornerstone nucleophile for constructing complex molecular architectures through the formation of new carbon-carbon bonds.

Alkylation Reactions: Regioselectivity and Stereochemical Control

Alkylation of the 3-oxoprop-1-en-1-olate anion involves its reaction as a nucleophile with an alkyl halide or a similar electrophile in an SN2 reaction. pressbooks.pub For this symmetrical enolate, regioselectivity is not a concern as the two potential carbon nucleophiles are equivalent. The primary selectivity issue is C-alkylation versus O-alkylation, as discussed previously.

To achieve selective C-alkylation, which is often the desired outcome for building carbon skeletons, reaction conditions are chosen to favor this pathway. This typically involves using softer alkylating agents (iodides > bromides > chlorides) and solvents that may suppress O-alkylation. reddit.comic.ac.uk The product of a single C-alkylation can, in principle, be deprotonated and alkylated a second time, allowing for the introduction of two different alkyl groups.

| Electrophile (R-X) | Solvent | Predominant Product | Controlling Factor |

|---|---|---|---|

| CH3I (soft) | Ethanol (protic) | C-Alkylation | HSAB match, H-bonding hinders O-attack |

| (CH3)3SiCl (hard) | THF (aprotic) | O-Alkylation | HSAB match, strong O-Si bond |

| C6H5CH2Br (soft) | DMF (polar aprotic) | C-Alkylation | HSAB match, thermodynamically favored |

| (CF3SO2)2O (hard) | Dichloromethane | O-Alkylation | HSAB match, highly electrophilic sulfur |

Stereochemical control is not a factor in the initial alkylation of the achiral 3-oxoprop-1-en-1-olate. However, if the alkylated product is further modified or if chiral reagents or catalysts are employed, stereocenters can be established in subsequent steps.

Aldol (B89426) and Related Condensation Reactions: Scope and Limitations

In the aldol reaction, an enolate adds to a carbonyl electrophile (an aldehyde or ketone) to form a β-hydroxy carbonyl compound. masterorganicchemistry.com The 3-oxoprop-1-en-1-olate anion is an effective nucleophile for aldol-type additions.

Scope: The reaction is broad in scope, allowing the enolate to react with a variety of aldehyde and ketone electrophiles. Non-enolizable aldehydes, such as benzaldehyde (B42025) or formaldehyde, are particularly good substrates as they cannot self-condense, leading to a cleaner reaction profile and favoring the formation of the "crossed" aldol product. youtube.com Intramolecular aldol reactions are also possible if a suitable carbonyl group is present within the same molecule, often leading to the formation of five- or six-membered rings. masterorganicchemistry.com

Limitations: A primary limitation of aldol reactions is their reversibility (the retro-aldol reaction). masterorganicchemistry.com The position of the equilibrium depends on the specific reactants and conditions. With simple ketones as electrophiles, the equilibrium can often favor the starting materials. Another potential issue is that the initial β-hydroxy adduct can easily undergo dehydration (loss of water), especially upon heating or under acidic/basic conditions, to yield a more stable α,β-unsaturated carbonyl compound. This subsequent step is known as an aldol condensation.

Michael Addition Reactions: Acceptor and Donor Substrate Scope

The Michael reaction is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The soft, resonance-stabilized 3-oxoprop-1-en-1-olate anion is an ideal Michael donor. adichemistry.comlibretexts.org This reaction is thermodynamically controlled and highly efficient for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates. adichemistry.com

Donor and Acceptor Scope:

Donor: The 3-oxoprop-1-en-1-olate anion serves as the nucleophilic donor. Its stability allows it to add efficiently in a conjugate fashion rather than undergoing a less favorable 1,2-addition to the carbonyl group. libretexts.org

Acceptor: A wide range of Michael acceptors can be used. These are electrophilic alkenes activated by an electron-withdrawing group. Common examples include α,β-unsaturated ketones (enones), aldehydes (enals), esters, nitriles, and nitro compounds. libretexts.org

The mechanism involves the nucleophilic attack of the enolate's central carbon on the β-carbon of the unsaturated system, generating a new enolate intermediate which is then protonated upon workup to give the final product. adichemistry.com

| Michael Acceptor | Acceptor Type | Resulting Product Class |

|---|---|---|

| Methyl vinyl ketone | α,β-Unsaturated Ketone | 1,5-Diketone derivative |

| Acrylonitrile | α,β-Unsaturated Nitrile | γ-Ketonitrile derivative |

| Ethyl acrylate | α,β-Unsaturated Ester | γ-Ketoester derivative |

| Nitroethylene | α,β-Unsaturated Nitro compound | γ-Nitroketone derivative |

The Michael reaction is a powerful tool in synthesis, and its combination with an intramolecular aldol condensation forms the basis of the widely used Robinson annulation for the construction of six-membered rings.

Influence of the Tetrabutylazanium Counterion on Reaction Outcomes

The tetrabutylazanium (tetrabutylammonium, NBu₄⁺) counterion is not a mere spectator in the chemistry of 3-oxoprop-1-en-1-olate. Its large size, lipophilicity, and non-coordinating nature profoundly influence the enolate's behavior in solution, thereby directing reaction rates, selectivity, and mechanistic pathways.

Counterion Effects on Enolate Aggregation States in Solution

In solution, metal enolates often exist not as simple monomers but as complex aggregates, such as dimers or tetramers, and as tight or solvent-separated ion pairs. acs.org This aggregation behavior is heavily dependent on the counterion. Small, hard metal cations like Li⁺ strongly coordinate to the enolate oxygen, promoting the formation of well-defined, often less reactive, aggregate structures.

In stark contrast, the large, sterically hindered tetrabutylammonium cation has a low charge density, which prevents strong, direct coordination with the enolate anion. chemrxiv.org This leads to the formation of "naked" or weakly associated ion pairs in solution. Consequently, the enolate is less prone to aggregation, existing in a more monomeric and highly reactive state. chemrxiv.org This disaggregation increases the effective concentration of the nucleophilic species, directly impacting reaction kinetics.

| Counterion | Ionic Radius (Å) | Typical Aggregation State in THF | Ion Pair Type | Relative Reactivity |

|---|---|---|---|---|

| Li⁺ | 0.76 | High (Dimers, Tetramers) | Contact Ion Pair | Low |

| Na⁺ | 1.02 | High (Dimers, Aggregates) | Contact Ion Pair | Low |

| K⁺ | 1.38 | Moderate | Solvent-Separated Ion Pair | Moderate |

| NBu₄⁺ | ~4.94 | Low (Monomeric) | "Naked" / Weakly Associated | High |

Catalytic Roles: Phase-Transfer Mechanisms

The tetrabutylammonium cation is a quintessential phase-transfer catalyst (PTC). scribd.com This capability is crucial for reactions involving two immiscible phases, such as a solid-liquid or aqueous-organic system. In such a scenario, the enolate can be generated in an aqueous or solid phase using an inorganic base. The lipophilic ("fat-loving") nature of the four butyl chains on the NBu₄⁺ cation allows it to form an ion pair with the enolate, [NBu₄]⁺[enolate]⁻.

This ion pair is soluble in nonpolar organic solvents. The tetrabutylammonium ion effectively extracts the enolate from the aqueous/solid phase and shuttles it into the organic phase, where it can react with an organic-soluble electrophile. After the reaction, the cation can return to the initial phase to transport another enolate anion, thus continuing the catalytic cycle. researchgate.net

Modulating Stereoselectivity and Reaction Rates

The stereochemical outcome of enolate reactions is highly sensitive to the counterion. Reactions involving metal enolates (e.g., lithium enolates) often achieve high stereoselectivity due to the formation of rigid, well-ordered transition states where the metal cation chelates both the enolate and the electrophile.

The use of a tetrabutylammonium counterion disrupts this model. By promoting a "naked" and less-aggregated enolate, the transition state becomes more "open" and less organized. This can lead to different stereochemical outcomes compared to metal enolates. For instance, studies have shown that while the lithium enolate of an azetidinone gave only one stereoisomer, the corresponding tetrabutylammonium enolate produced a mixture of isomers, highlighting the counterion's critical role in directing stereoselectivity. cdnsciencepub.com Furthermore, the α-methylene C-H groups on the tetrabutylammonium ion can engage in hydrogen bonding with the enolate, which may influence the transition state and be responsible for diastereoselectivity in certain reactions. researchgate.net

Reaction rates are generally enhanced in the presence of the tetrabutylammonium counterion. The disaggregation and formation of "naked" enolates result in a more potent nucleophile that reacts more rapidly with electrophiles compared to its tightly aggregated metal-ion counterparts. chemrxiv.org

Oxidative and Reductive Transformations of the Enolate Moiety

As electron-rich species, enolate ions are susceptible to oxidation. The delocalized π-system can react with various oxidizing agents. For example, reaction with molecular oxygen (autoxidation) can lead to the formation of α-hydroperoxy species, which can subsequently decompose or be converted into α-hydroxy carbonyl compounds. Other oxidants can be employed for specific transformations, such as α-hydroxylation or oxidative coupling reactions.

The reduction of the enolate moiety itself is not a common transformation. More typically, the parent carbonyl compound or the α,β-unsaturated system from which the enolate is derived would be the target of reducing agents.

Mechanistic Pathways of Associated Ionic Reactions

The primary reactivity of the 3-oxoprop-1-en-1-olate anion is that of an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the α-carbon and the oxygen atom. libretexts.org

C-Alkylation: Reaction at the α-carbon to form a new carbon-carbon bond. This is often the thermodynamically favored pathway.

O-Alkylation: Reaction at the oxygen atom to form an enol ether. This is often the kinetically favored pathway.

The nature of the counterion is a key factor in determining the C/O selectivity. With small, hard metal cations that coordinate tightly to the oxygen, the oxygen site is sterically and electronically shielded, often favoring C-alkylation. Conversely, the "naked" enolate associated with the tetrabutylammonium cation has a high degree of negative charge on the more electronegative oxygen atom. However, reactions of these "naked" enolates with soft electrophiles (like alkyl halides) predominantly occur at the α-carbon. masterorganicchemistry.com This is explained by frontier molecular orbital (FMO) theory, where the highest occupied molecular orbital (HOMO) has a larger coefficient on the α-carbon, making it the preferred site for reaction with soft electrophiles in an orbitally-controlled reaction. The typical mechanism for C-alkylation with an alkyl halide is a bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For ion pairs like 3-oxoprop-1-en-1-olate;tetrabutylazanium, DFT can provide significant insights into their geometry, reaction pathways, and spectroscopic properties.

Table 1: Predicted Geometric Parameters from DFT Calculations for Analogous Systems

| Parameter | Typical Value for C-C in enolate | Typical Value for C=O in enolate | Typical N-C in Tetrabutylammonium (B224687) |

|---|

Computational studies on similar systems, such as the Michael addition of stannyl (B1234572) ketone enolates catalyzed by tetrabutylammonium bromide, have demonstrated the power of DFT in elucidating reaction mechanisms. nih.gov Such studies reveal that the anion can significantly influence the reactivity of the enolate. nih.gov Ab initio calculations, a related theoretical approach, have shown that the presence of a halide anion can lower the activation energy of reactions by coordinating to the metal center of an enolate, thereby increasing its nucleophilicity. nih.gov For 3-oxoprop-1-en-1-olate;tetrabutylazanium, DFT could be employed to model its participation in reactions like alkylations and aldol (B89426) additions, identifying the transition state structures and calculating the associated energy barriers. This information is invaluable for understanding the kinetics and thermodynamics of these reactions.

DFT calculations can simulate various spectroscopic signatures, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the structure of the compound. For tetrabutylammonium salts, DFT has been used to analyze the vibrational modes associated with the cation and its interaction with the anion. These simulations aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational properties.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For an ion pair with a flexible cation like tetrabutylammonium, MD simulations are particularly useful for exploring its conformational landscape. The butyl chains of the cation can adopt numerous conformations, and MD simulations can map the potential energy surface to identify the most stable arrangements and the energy barriers between them.

Furthermore, MD simulations are essential for understanding the effects of solvents on the ion pair. The interactions between the ions and solvent molecules can significantly influence the ion pair's structure and reactivity. Simulations can model the solvation shell around the cation and anion, providing insights into how the solvent molecules are organized and how they mediate the interaction between the ions. Studies on tetrabutylammonium bromide in aqueous solutions have utilized MD simulations to investigate the interfacial behavior and the influence of gases like methane (B114726) and carbon dioxide. nih.gov

Advanced Modeling of Non-Covalent Interactions within the Ion Pair

The stability and properties of the 3-oxoprop-1-en-1-olate;tetrabutylazanium ion pair are governed by non-covalent interactions. wikipedia.org These interactions, which include electrostatic forces, van der Waals forces, and hydrogen bonding, are critical in determining the three-dimensional structure of large molecules and are involved in many biological and chemical processes. wikipedia.org The primary interaction within the ion pair is the electrostatic attraction between the positively charged tetrabutylammonium cation and the negatively charged 3-oxoprop-1-en-1-olate anion.

Advanced computational models, such as the Non-Covalent Interaction (NCI) index, can be used to visualize and analyze these weak interactions. These models can identify the regions of space where non-covalent interactions are significant and characterize their nature (e.g., attractive or repulsive). In studies of tetrabutylammonium salts with other anions, NCI analysis has been used to understand the balance between different types of non-covalent interactions, such as halogen bonds and hydrogen bonds, which ultimately determines the crystal structure. rsc.org

Quantum Chemical Calculations for Electronic Properties and Stability

Quantum chemical calculations, including both ab initio and DFT methods, provide a detailed understanding of the electronic properties and stability of the ion pair. These calculations can determine fundamental properties such as the ionization potential, electron affinity, and electronegativity. The stability of the ion pair can be assessed by calculating the binding energy between the cation and the anion. This is typically done by comparing the energy of the optimized ion pair with the sum of the energies of the individual, isolated ions.

For tetrabutylammonium-based ionic liquids, the nature of the anion has been shown to significantly influence the interactions and stability of the system. nih.gov Quantum chemical calculations can quantify these differences and provide a theoretical basis for understanding the observed properties. The charge distribution within the ions can also be calculated, revealing how the positive charge is localized on the nitrogen atom of the tetrabutylammonium cation and how the negative charge is delocalized over the 3-oxoprop-1-en-1-olate anion. This information is crucial for predicting the reactivity and interaction with other molecules.

Machine Learning Approaches in Predicting Reactivity and Catalyst Design

The integration of machine learning (ML) into computational and theoretical chemistry is revolutionizing the prediction of chemical reactivity and the rational design of catalysts. For complex organic compounds such as 3-oxoprop-1-en-1-olate;tetrabutylazanium, ML models offer a pathway to navigate the vast chemical space of potential reactions and catalytic systems with greater efficiency than traditional computational methods alone. These data-driven approaches can uncover intricate structure-reactivity relationships and accelerate the discovery of optimal reaction conditions and novel catalysts. nih.govresearchgate.netumich.edu

Machine learning models are trained on large datasets of chemical reactions to predict outcomes, including product yields and reaction rates. acs.orgmit.edu For a compound like 3-oxoprop-1-en-1-olate;tetrabutylazanium, this could involve predicting its reactivity with a diverse range of electrophiles or nucleophiles under various conditions. By representing the molecular structures of reactants and the reaction conditions as numerical features, ML algorithms can learn to identify the key factors that govern the reaction's success. youtube.com

A significant challenge in developing these predictive models is the availability of large, high-quality datasets. nih.govchemrxiv.org The generation of such datasets can be accelerated through high-throughput experimentation and automated reaction platforms. chemrxiv.org These platforms can systematically vary reactants, solvents, and catalysts, generating thousands of data points that can be used to train robust ML models.

Once trained, these models can be used to predict the outcomes of new, untested reactions, thereby guiding experimental efforts toward more promising avenues. nih.gov This predictive capability is particularly valuable in catalyst design, where the number of potential catalyst structures can be immense.

Hypothetical Application in Predicting Enolate Reactivity

To illustrate the application of machine learning in predicting the reactivity of 3-oxoprop-1-en-1-olate;tetrabutylazanium, consider a hypothetical scenario where its alkylation reaction is studied. A dataset of reactions could be generated by reacting the enolate with a variety of alkyl halides in the presence of different solvents and at various temperatures.

Table 1: Hypothetical Dataset for Machine Learning Model Training

| Alkyl Halide | Solvent | Temperature (°C) | Yield (%) |

| Methyl Iodide | THF | 25 | 95 |

| Ethyl Bromide | DMF | 25 | 88 |

| Isopropyl Chloride | Acetonitrile | 50 | 45 |

| Benzyl (B1604629) Bromide | THF | 0 | 92 |

| tert-Butyl Bromide | DMF | 50 | 10 |

Using such a dataset, a machine learning model, for instance, a gradient boosting regressor, could be trained to predict the reaction yield. The model would learn the complex interplay between the structure of the alkyl halide, the properties of the solvent, and the reaction temperature.

Table 2: Feature Engineering for Machine Learning Model

| Feature | Description | Example Value (for Ethyl Bromide) |

| Alkyl Halide Features | ||

| Molecular Weight | The molecular weight of the alkyl halide. | 108.97 |

| Steric Hindrance (e.g., Tolman cone angle) | A measure of the bulkiness of the alkyl group. | 109° |

| Halide Electronegativity | The electronegativity of the halogen atom. | 2.96 |

| Solvent Features | ||

| Dielectric Constant | A measure of the solvent's polarity. | 36.7 |

| Donor Number | A measure of the solvent's Lewis basicity. | 26.6 |

| Reaction Conditions | ||

| Temperature | The reaction temperature in Kelvin. | 298 K |

The trained model could then be used to predict the yield for new, untested combinations of alkyl halides and solvents, allowing for the rapid identification of optimal reaction conditions.

Catalyst Design Using Machine Learning

Machine learning is also a powerful tool for catalyst design. umich.edursc.org In the context of reactions involving 3-oxoprop-1-en-1-olate;tetrabutylazanium, one might be interested in developing a catalyst for an asymmetric aldol reaction. An ML model could be trained on a dataset of known catalysts and their observed enantioselectivities.

Table 3: Hypothetical Data for Catalyst Performance Prediction

| Catalyst Ligand | Metal Center | Enantiomeric Excess (%) |

| BINAP | Ru | 98 |

| Box | Cu | 92 |

| Salen | Co | 85 |

| PhanePhos | Rh | 95 |

By featurizing the catalyst structures based on their electronic and steric properties, the model can learn to predict the enantioselectivity of novel catalyst candidates. This approach can significantly reduce the number of catalysts that need to be synthesized and tested experimentally, thereby accelerating the discovery of highly effective catalysts. umich.edu

The continued development of machine learning algorithms, coupled with the increasing availability of high-quality chemical data, promises to further enhance our ability to predict and control chemical reactivity, opening up new possibilities for the synthesis of complex molecules. arxiv.orgnih.gov

Applications in Chemical Research and Materials Science

Utilization as a Reagent in Complex Organic Synthesis

The enolate component of 3-oxoprop-1-en-1-olate;tetrabutylazanium serves as a potent nucleophile and a versatile three-carbon building block in the construction of complex organic architectures. The tetrabutylammonium (B224687) counterion enhances its solubility in organic solvents and facilitates its reactivity, making it a valuable reagent in several key synthetic transformations.

One notable application is in the synthesis of 3-alkoxy-2-propenals . These compounds are valuable intermediates in the synthesis of a variety of pharmaceuticals and other fine chemicals. The reaction typically involves the alkylation of 3-oxoprop-1-en-1-olate;tetrabutylazanium with an appropriate alkylating agent, such as an alkyl halide or tosylate, in an organic solvent. The bulky tetrabutylammonium cation is believed to promote the reaction by ensuring the enolate remains in solution and is readily accessible for reaction.

Furthermore, this compound is utilized in Claisen condensation reactions . In these reactions, the enolate attacks an ester, leading to the formation of a β-keto ester, a key structural motif in many biologically active molecules and synthetic intermediates. The controlled reactivity and good solubility of the tetrabutylammonium salt can offer advantages in terms of reaction control and yield.

The synthesis of various heterocyclic compounds also benefits from the use of 3-oxoprop-1-en-1-olate;tetrabutylazanium. Its bifunctional nature, possessing both nucleophilic and electrophilic potential at different positions, allows for its participation in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur atoms. These heterocyclic scaffolds are central to the structure of many pharmaceuticals and agrochemicals.

| Reaction Type | Role of 3-oxoprop-1-en-1-olate;tetrabutylazanium | Resulting Product Class | Significance of Tetrabutylammonium Cation |

| Alkylation | Nucleophilic three-carbon synthon | 3-Alkoxy-2-propenals | Enhances solubility and reactivity in organic media |

| Claisen Condensation | Enolate nucleophile | β-Keto esters | Facilitates controlled reaction conditions |

| Cyclization | Bifunctional building block | Heterocyclic compounds | Promotes efficient cyclization pathways |

Contributions to Catalytic Processes

The influence of the tetrabutylammonium cation extends beyond simply acting as a counterion; it plays a crucial role in various catalytic systems, particularly in phase-transfer catalysis.

Role in Homogeneous Catalysis

While specific examples of 3-oxoprop-1-en-1-olate;tetrabutylazanium acting as a primary catalyst in homogeneous systems are not extensively documented in readily available literature, the principles of tetrabutylammonium salts in such catalysis are well-established. In certain reactions, the enolate itself could potentially participate in a catalytic cycle, for instance, by acting as a transient base or nucleophile. The tetrabutylammonium ion, being a large, non-coordinating cation, can help to maintain the solubility and reactivity of catalytic species in nonpolar organic solvents.

Applications in Heterogeneous and Phase-Transfer Catalysis

The most significant catalytic contribution of 3-oxoprop-1-en-1-olate;tetrabutylazanium lies in the realm of phase-transfer catalysis (PTC) . In PTC, a catalyst, in this case, the tetrabutylammonium cation, facilitates the transfer of a reactant (the enolate anion) from an aqueous or solid phase to an organic phase where the reaction with a substrate occurs. This technique is invaluable for reactions involving water-insoluble organic substrates and water-soluble inorganic reagents.

The tetrabutylammonium cation, with its lipophilic butyl chains, can effectively shuttle the 3-oxoprop-1-en-1-olate anion across the phase boundary into the organic phase. This allows the highly reactive enolate to react with organic substrates that would otherwise be inaccessible. This is particularly useful in reactions such as alkylations and condensations , where a strong base is required in an organic medium. The use of a phase-transfer catalyst like the tetrabutylammonium salt obviates the need for expensive, anhydrous, and often hazardous solvents and strong bases.

| Catalysis Type | Specific Role of Tetrabutylammonium Cation | Typical Reactions Facilitated | Key Advantages |

| Phase-Transfer Catalysis | Transfers enolate anion to the organic phase | Alkylation, Condensation | Use of aqueous/solid phase reagents with organic substrates, milder reaction conditions, avoidance of hazardous solvents. |

Advanced Materials Science Applications

The unique properties of 3-oxoprop-1-en-1-olate;tetrabutylazanium are also being explored in the field of materials science, although this area of application is still in its early stages of investigation.

Initiation of Polymerization Processes

While direct, detailed research on the use of 3-oxoprop-1-en-1-olate;tetrabutylazanium as a polymerization initiator is not widely reported, the potential exists. Enolates can, in principle, initiate the anionic polymerization of certain monomers, such as vinyl ketones or acrylates. The tetrabutylammonium counterion could influence the solubility of the initiating species and the propagation of the polymer chain in various solvents. Further research is needed to fully explore this potential application.

Integration into Functional Materials and Hybrid Systems (e.g., as counterions for polyoxometalates)

A more promising application in materials science lies in the use of the tetrabutylammonium cation as a counterion for functional inorganic anions, such as polyoxometalates (POMs) . POMs are a class of metal-oxygen clusters with a wide range of catalytic and electronic properties. However, their application is often limited by their solubility in common organic solvents.

By exchanging the original counterions of a POM with tetrabutylammonium cations, the resulting POM salt becomes soluble in organic media. This allows for the homogeneous catalytic application of POMs in a variety of organic reactions, such as oxidations and acid-catalyzed transformations. While the 3-oxoprop-1-en-1-olate anion itself may not be directly incorporated into the final material, the principle of using tetrabutylammonium salts to solubilize and functionalize inorganic clusters is a key strategy in the design of novel hybrid materials. The enolate could potentially be used as a precursor that is later replaced or modified in the final material architecture.

| Material Application | Role of Tetrabutylammonium Cation | Potential Functional Material | Benefit of Integration |

| Counterion for Polyoxometalates | Solubilizes POMs in organic solvents | Homogeneous POM catalysts | Enables catalytic activity of POMs in organic reactions |

Analytical Chemistry Methodologies

Development and Application as a Reference Standard for Biomarker Quantitation

3-oxoprop-1-en-1-olate;tetrabutylazanium is widely utilized in the preparation of standard solutions for the quantification of malondialdehyde (MDA), a key biomarker of oxidative stress. nih.govresearchgate.net The level of MDA is an important indicator of lipid peroxidation, and its accurate measurement is critical in many biomedical research fields. nih.gov The tetrabutylammonium salt of malondialdehyde is employed as a stable precursor to generate MDA for calibration curves in various analytical assays. mdpi.com

In practice, a stock solution of 3-oxoprop-1-en-1-olate;tetrabutylazanium is prepared and then diluted to create a series of standards with known MDA concentrations. mdpi.com These standards are then subjected to the same analytical procedures as the biological samples being tested. This allows for the construction of a standard curve, which is essential for the accurate quantification of MDA in the unknown samples. The use of this compound as an analytical standard is documented in various advanced analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). mdpi.com

While 3-oxoprop-1-en-1-olate;tetrabutylazanium is a commercially available analytical standard, another common method for generating MDA standards involves the acid hydrolysis of 1,1,3,3-tetraethoxypropane (TEP). researchgate.netbiocompare.com However, the direct use of the tetrabutylammonium salt can offer convenience and consistency in the preparation of calibration standards. The quality of the analytical standard is paramount for the accuracy and reproducibility of the MDA quantification. Commercially available malondialdehyde tetrabutylammonium salt is offered as an analytical standard with a specified purity.

The stability of the standard solutions is a critical factor in ensuring reliable results. Studies have shown that MDA standard solutions, when prepared and stored correctly, can be stable for extended periods. For instance, a stock solution of MDA prepared from the tetrabutylammonium salt was found to be stable for at least 8 months when stored at -80 °C. mdpi.com

| Analytical Method | Sample Type | Key Finding | Reference |

|---|---|---|---|

| High-Pressure Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) | Exhaled Breath Condensate | A stock solution of MDA was prepared by dissolving malondialdehyde tetrabutylammonium salt in methanol and water. This was used to create calibration standards for a sensitive and precise method with a limit of detection of 70 pg/mL. | mdpi.com |

| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) | Plasma | Standard curves for MDA quantification were prepared from a stock solution of malondialdehyde tetrabutylammonium salt. The method achieved a lowest limit of quantification of 100 nM. | nih.gov |

Methodological Advancements in Analytical Assays

The quantification of malondialdehyde (MDA) has traditionally been performed using the 2-thiobarbituric acid (TBA) test, which results in the formation of a colored product that can be measured spectrophotometrically. nih.govnih.gov This method, often referred to as the TBARS (thiobarbituric acid reactive substances) assay, is known for its simplicity and low cost. nih.gov In this assay, 3-oxoprop-1-en-1-olate;tetrabutylazanium is used to prepare the MDA standards for the calibration curve. springernature.com

However, the TBARS assay suffers from a lack of specificity, as TBA can react with other aldehydes present in biological samples, leading to an overestimation of MDA levels. nih.govresearchgate.net To address this limitation, significant methodological advancements have focused on improving the specificity and sensitivity of MDA detection through the use of chromatographic techniques.

High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection has become a more reliable method for quantifying the MDA-TBA adduct, separating it from other interfering substances. researchgate.net Further advancements have led to the use of HPLC with tandem mass spectrometry (HPLC-MS/MS), which provides even greater specificity and sensitivity. mdpi.com In these advanced methods, 3-oxoprop-1-en-1-olate;tetrabutylazanium continues to be a crucial component for the preparation of accurate calibration standards.

Another area of methodological advancement involves the use of alternative derivatizing agents to TBA. For example, 2,4-dinitrophenylhydrazine (DNPH) reacts with MDA to form a stable derivative that can be readily analyzed by HPLC-UV or HPLC-MS. mdpi.com This approach avoids the high temperatures and acidic conditions of the TBARS assay, which can lead to the artificial generation of MDA during the analysis.

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the sensitive and specific quantification of MDA. In this method, MDA is derivatized to a more volatile compound before analysis. The use of a stable-isotope-labeled internal standard, such as [2H2]MDA, in conjunction with a calibration curve prepared from 3-oxoprop-1-en-1-olate;tetrabutylazanium, allows for highly accurate and precise measurements.

| Method | Advancement over Traditional TBARS | Role of 3-oxoprop-1-en-1-olate;tetrabutylazanium |

|---|---|---|

| HPLC with UV/Fluorescence Detection | Improved specificity by separating the MDA-TBA adduct from interfering compounds. | Used to prepare calibration standards for accurate quantification. |

| HPLC-MS/MS | Enhanced specificity and sensitivity, allowing for the detection of very low concentrations of MDA. | Essential for creating the standard curve for absolute quantification. |

| GC-MS with Derivatization | High specificity and sensitivity, with the ability to use stable isotope-labeled internal standards for improved accuracy. | Used as the primary standard for generating the calibration curve. |

| Use of Alternative Derivatizing Agents (e.g., DNPH) | Avoids harsh reaction conditions of the TBARS assay, reducing the risk of artificial MDA formation. | Provides the MDA standard for derivatization and subsequent quantification. |

Q & A

Q. What validation criteria ensure the accuracy of analytical methods for quantifying trace impurities in this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines: establish linearity (R² > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Use matrix-matched calibration standards to mitigate matrix effects in mass spectrometry (LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.